molecular formula C19H24ClF3N2O B14228042 (E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride

(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride

Cat. No.: B14228042
M. Wt: 388.9 g/mol
InChI Key: BOLKQYLERUXVTK-UFQLBUPSSA-N
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Description

(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes pyrrolidine rings and a trifluoromethylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine intermediates, followed by the introduction of the trifluoromethylphenyl group through a series of coupling reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrrolidine rings and the trifluoromethylphenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(fluoromethyl)phenyl]prop-2-en-1-one
  • (E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(chloromethyl)phenyl]prop-2-en-1-one

Uniqueness

Compared to similar compounds, (E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride is unique due to the presence of the trifluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications.

Properties

Molecular Formula

C19H24ClF3N2O

Molecular Weight

388.9 g/mol

IUPAC Name

(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride

InChI

InChI=1S/C19H23F3N2O.ClH/c20-19(21,22)16-8-5-15(6-9-16)7-10-18(25)24-13-3-4-17(24)14-23-11-1-2-12-23;/h5-10,17H,1-4,11-14H2;1H/b10-7+;/t17-;/m0./s1

InChI Key

BOLKQYLERUXVTK-UFQLBUPSSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H]2CCCN2C(=O)/C=C/C3=CC=C(C=C3)C(F)(F)F.Cl

Canonical SMILES

C1CCN(C1)CC2CCCN2C(=O)C=CC3=CC=C(C=C3)C(F)(F)F.Cl

Origin of Product

United States

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